molecular formula C20H18F3N3 B6130310 N-(2,5-difluorobenzyl)-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

N-(2,5-difluorobenzyl)-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B6130310
M. Wt: 357.4 g/mol
InChI Key: FTNOLOUABYULBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorobenzyl)-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DFI-1, and it has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of DFI-1 involves its binding to the proteasome, which is a large protein complex responsible for the degradation of damaged or misfolded proteins. DFI-1 binds to the proteasome and inhibits its activity, leading to the accumulation of damaged or misfolded proteins and ultimately leading to cell death.
Biochemical and Physiological Effects:
DFI-1 has been shown to have various biochemical and physiological effects, including inhibition of proteasome activity, reduction of oxidative stress and inflammation, and induction of apoptosis. Inhibition of proteasome activity leads to the accumulation of damaged or misfolded proteins, which ultimately leads to cell death. Reduction of oxidative stress and inflammation leads to the protection of cells from damage caused by free radicals and inflammation. Induction of apoptosis leads to the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

DFI-1 has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DFI-1 also has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research on DFI-1, including the development of more efficient synthesis methods, the identification of new targets for DFI-1, and the investigation of its potential applications in other fields of research. The development of more efficient synthesis methods will allow for the production of larger quantities of DFI-1, which will facilitate further research. The identification of new targets for DFI-1 will expand its potential applications in various fields of research. The investigation of its potential applications in other fields of research, such as cardiovascular diseases and metabolic disorders, will provide new insights into the therapeutic potential of this compound.

Synthesis Methods

DFI-1 can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 2,5-difluorobenzylboronic acid and 2-fluoroaniline in the presence of a palladium catalyst and a base. Buchwald-Hartwig amination involves the reaction between 2,5-difluorobenzyl chloride and 2-fluoroaniline in the presence of a palladium catalyst and a base. Sonogashira coupling reaction involves the reaction between 2,5-difluorobenzyl bromide and 2-fluoroaniline in the presence of a copper catalyst and a base.

Scientific Research Applications

DFI-1 has been extensively studied for its potential applications in various fields of research, including cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, DFI-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome pathway. In neurodegenerative diseases, DFI-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, DFI-1 has been shown to inhibit the growth of bacteria by targeting the bacterial proteasome.

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3/c21-14-8-9-16(22)13(10-14)11-24-18-5-3-7-19-15(18)12-25-26(19)20-6-2-1-4-17(20)23/h1-2,4,6,8-10,12,18,24H,3,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNOLOUABYULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)NCC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.